![molecular formula C10H13FO B1385708 1-(2-Fluorophenyl)-2-methylpropan-2-ol CAS No. 1960-55-0](/img/structure/B1385708.png)
1-(2-Fluorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(2-Fluorophenyl)-2-methylpropan-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 2-Fluoro-α-methylbenzyl alcohol or FMPA. It is a chiral compound with a single chiral center, making it an ideal target for asymmetric synthesis.
Scientific Research Applications
Synthesis of Pyrazoles
One of the prominent applications of 1-(2-Fluorophenyl)-2-methylpropan-2-ol is in the synthesis of pyrazoles. Pyrazoles are a class of organic compounds with significant pharmaceutical properties. The compound can undergo 1,3-dipolar cycloaddition reactions to form 1-(2-fluorophenyl)pyrazoles, which are important bioactive scaffolds .
Heterocyclic Chemistry
In heterocyclic chemistry, this compound serves as a precursor for various heterocyclic structures. These structures are crucial in the development of new pharmaceuticals and materials with unique properties, such as increased stability or novel mechanisms of action .
Halogen Bonding Studies
The compound’s fluorine atom can engage in halogen bonding, which is an area of interest in crystallography. Understanding these interactions helps in the design of better molecular assemblies and can lead to advancements in nanotechnology and materials science .
Biological Activity
The derivatives of 1-(2-Fluorophenyl)-2-methylpropan-2-ol, such as the pyrazoles mentioned, often exhibit biological activity. They can be used to study various biological pathways and may lead to the development of new therapeutic agents .
Chemical Intermediate
As a chemical intermediate, it can be used in the synthesis of more complex organic molecules. This is particularly useful in the pharmaceutical industry, where it can lead to the creation of new drugs with potential benefits for health care .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectroscopy. Its unique structure allows for easy identification and quantification in complex mixtures .
Material Science
The incorporation of fluorophenyl groups into polymers and other materials can alter their physical properties, such as thermal stability and hydrophobicity. This makes 1-(2-Fluorophenyl)-2-methylpropan-2-ol valuable in the field of material science .
Organic Synthesis Methodology
Finally, this compound is also significant in the development of new organic synthesis methodologies. Its reactivity can be harnessed to create novel synthetic routes, which can be more efficient or environmentally friendly .
properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZMGHHOVKFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.